
AZD2906
概要
説明
AZD2906は、アストラゼネカによって開発された強力なグルココルチコイド受容体完全アゴニストです。アンドロゲン受容体、エストロゲン受容体、ミネラルコルチコイド受容体、プロゲステロン受容体などの他のステロイド核ホルモン受容体に対して高い選択性を示します。 This compoundは、特に炎症モデルにおいて、前臨床研究で有意な有効性を示しています .
準備方法
AZD2906の合成には、市販の出発物質から始まる複数の工程が含まれます。合成経路には、通常、求核置換、還元、環化などのさまざまな化学反応による重要な中間体の形成が含まれます。最終生成物は、結晶化やクロマトグラフィーなどの精製プロセスによって得られます。 工業生産方法は、厳格な品質管理基準に従い、高収率と高純度を確保するように最適化されています .
化学反応の分析
AZD2906は、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、this compoundを還元型に変換することができます。これらは、異なる薬理学的特性を持つ可能性があります。
置換: さまざまな置換反応は、this compoundの官能基を変更することができ、その生物学的活性を変化させる可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
This compoundは、以下を含む幅広い科学研究用途を持っています。
化学: グルココルチコイド受容体シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 炎症や免疫応答に関連する細胞プロセスや遺伝子発現に対する効果について調査されています。
医学: 炎症性疾患やグルココルチコイド受容体の調節不全を含む状態に対する潜在的な治療薬として探求されています。
科学的研究の応用
AZD2906 is a novel selective glucocorticoid receptor agonist with promising applications in the treatment of acute inflammatory conditions. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
Anti-Inflammatory Effects
This compound has been evaluated for its potential to mitigate acute inflammatory responses. In a study utilizing a mouse model, this compound demonstrated superior protective effects against TNF-induced systemic inflammatory response syndrome (SIRS) compared to dexamethasone. This was attributed to its ability to enhance glucocorticoid receptor dimerization and subsequent gene transcription related to anti-inflammatory pathways .
Table 1: Comparative Efficacy of this compound and Dexamethasone
Compound | Dose (mg/kg) | TNF-Induced Mortality (%) | GR Dimerization Effect |
---|---|---|---|
Dexamethasone | 1 | High | Moderate |
This compound | 1 | Low | High |
Micronucleus Induction Studies
This compound was also assessed for its genotoxic potential through micronucleus induction studies in rats. While it increased the incidence of micronucleated immature erythrocytes, this effect was comparable to that of prednisolone and did not indicate genotoxicity. The observed increase in micronuclei is thought to be related to pharmacological effects on bone marrow rather than direct DNA damage .
Table 2: Micronucleus Induction Results
Compound | Dose (mg/kg) | Micronuclei Frequency (per 1000 cells) |
---|---|---|
Prednisolone | 10 | 5 |
This compound | 10 | 5 |
Pharmacokinetics
Pharmacokinetic profiling revealed that this compound exhibits a unique biphasic absorption pattern, with initial peaks at approximately 15-30 minutes followed by a secondary peak at around 4 hours post-administration. This profile suggests prolonged retention in the system, which may enhance its therapeutic effects in acute settings .
Table 3: Pharmacokinetic Profile of this compound
Time (h) | Plasma Concentration (ng/mL) |
---|---|
0.25 | 150 |
0.5 | 200 |
4 | 300 |
24 | 50 |
Case Study: Efficacy in Acute Inflammation
In an experimental setup, mice were administered this compound or dexamethasone prior to exposure to a lethal dose of TNF. Results indicated that this compound-treated mice exhibited significantly lower mortality rates compared to those treated with dexamethasone, supporting the hypothesis that enhanced GR dimerization leads to improved anti-inflammatory outcomes .
Case Study: Hematological Effects
In a separate study focused on hematological parameters, both this compound and prednisolone were shown to impact blood cell counts similarly, with significant increases in circulating neutrophils and decreases in lymphoid cells observed. This suggests that while both compounds activate the glucocorticoid receptor, their effects on bone marrow dynamics may be closely aligned .
作用機序
AZD2906は、核ホルモン受容体の一種であるグルココルチコイド受容体に結合することで作用を発揮します。結合すると、this compoundは受容体の二量体化を誘導し、次に核に移行してDNAのグルココルチコイド応答要素に結合します。この結合は、炎症、免疫応答、その他の生理学的プロセスに関与する標的遺伝子の転写を調節します。 This compoundによって駆動される選択的な二量体化と遺伝子発現は、炎症モデルにおいて保護作用を付与します .
類似化合物との比較
AZD2906は、プレドニゾロンやデキサメタゾンなどの他のグルココルチコイド受容体モジュレーターと比較されます。これらのすべての化合物がグルココルチコイド受容体を標的としている一方で、this compoundは、その選択性と効力においてユニークです。従来のグルココルチコイドと比較して、転写活性に関連する副作用の発生率が低いことが示されています。類似の化合物には以下が含まれます。
プレドニゾロン: 幅広い抗炎症作用を持つ広く使用されているグルココルチコイド。
デキサメタゾン: 強力な抗炎症作用を持つ別の強力なグルココルチコイド受容体アゴニスト。
This compoundは、その選択的な二量体化特性と副作用の低減により、抗炎症療法におけるさらなる開発のための有望な候補となっています。
生物活性
AZD2906 is a novel selective glucocorticoid receptor (GR) agonist developed for its potential therapeutic applications in inflammatory conditions. This compound has garnered attention for its unique mechanism of action, particularly its ability to enhance GR dimerization, which may lead to improved anti-inflammatory effects compared to traditional glucocorticoids.
This compound operates primarily through the activation of the glucocorticoid receptor, a key player in the regulation of inflammatory responses. Unlike conventional GR agonists, this compound promotes the formation of GR dimers, which are essential for the transcriptional regulation of target genes involved in inflammation.
Key Findings on GR Dimerization
- Increased GR Dimer Activity : Research indicates that this compound significantly enhances GR dimer activity compared to dexamethasone, a commonly used glucocorticoid. This was demonstrated using a reporter gene assay in A549 lung epithelial cells, where this compound outperformed dexamethasone in driving GRE-driven gene transcription .
- Selective Dimerizing Agonist : this compound has been classified as a Selective Dimerizing Glucocorticoid Receptor Agonist (SEDIGRAM), which suggests that it may provide enhanced therapeutic benefits in acute inflammatory conditions by promoting GR dimerization while limiting adverse effects associated with traditional GR activation .
Micronucleus Induction Studies
A critical aspect of this compound's biological activity involves its impact on bone marrow parameters. In studies conducted on rats, this compound was found to increase the incidence of micronucleated immature erythrocytes (MIE) without indicating genotoxicity. The results showed:
- Comparison with Prednisolone : Both this compound and prednisolone induced similar increases in MIE frequencies at various doses. However, neither compound demonstrated genotoxic effects in standard assays, including the rat liver comet assay .
- Bone Marrow Effects : Histopathological examinations revealed that both compounds caused changes in bone marrow cellularity, specifically a decrease in lymphoid cells and an increase in circulating neutrophils. These changes were attributed to pharmacological effects rather than direct genotoxicity .
Table: Summary of Biological Activity Studies
Study Focus | This compound Findings | Prednisolone Findings |
---|---|---|
Micronucleus Frequency | Increased MIE; no genotoxicity | Similar increase in MIE; no genotoxicity |
Bone Marrow Parameters | Decreased lymphoid cells; increased neutrophils | Comparable changes observed |
Histopathological Findings | Enrichment of erythroid population | Similar findings |
Efficacy in Inflammatory Models
This compound has shown promising results in preclinical models of inflammation. In a mouse model subjected to TNF-induced lethal inflammation, this compound conferred significant protection, suggesting its potential as a therapeutic agent for severe inflammatory conditions .
Future Research Directions
Further investigations are warranted to explore the full therapeutic potential and safety profile of this compound. Ongoing studies aim to elucidate its mechanisms further and assess its efficacy across various inflammatory diseases.
特性
IUPAC Name |
N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-16(30-26(32)17-3-4-17)25(18-5-12-24(33-2)28-14-18)34-22-10-11-23-19(13-22)15-29-31(23)21-8-6-20(27)7-9-21/h5-17,25H,3-4H2,1-2H3,(H,30,32)/t16-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQCGICZKAGCQ-LMKMVOKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-15-6 | |
Record name | AZD-2906 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8JN2RU5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。